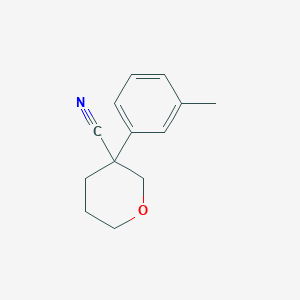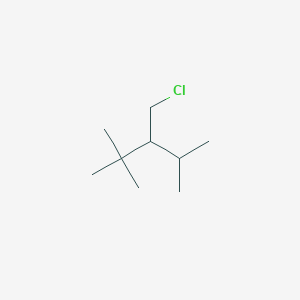![molecular formula C12H12BrF3O B13205794 (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is a chiral compound featuring a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the bromination of a suitable precursor. One common method involves the bromination of cycloalkyl methanols using hydrogen bromide in the presence of an ionic liquid . This method allows for efficient bromination under mild conditions, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same bromination process mentioned above. The use of hydrogen bromide and ionic liquids facilitates the large-scale synthesis of this compound, ensuring high yields and purity .
化学反応の分析
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and alcohols.
科学的研究の応用
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
作用機序
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules .
類似化合物との比較
Similar Compounds
- (2R,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2R,4R)-2-(Methyl)-4-[3-(trifluoromethyl)phenyl]oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is unique due to the presence of the bromomethyl group, which provides a versatile site for further functionalization. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in pharmaceuticals and materials science .
特性
分子式 |
C12H12BrF3O |
|---|---|
分子量 |
309.12 g/mol |
IUPAC名 |
(2R,4R)-2-(bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-2-1-3-10(4-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChIキー |
SUHXXDHXFTXXMC-GXSJLCMTSA-N |
異性体SMILES |
C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



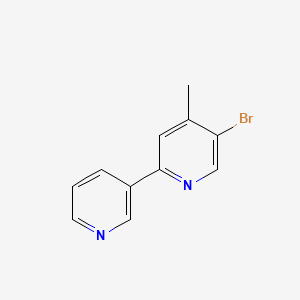
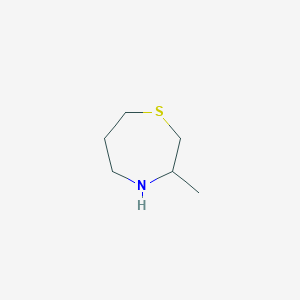
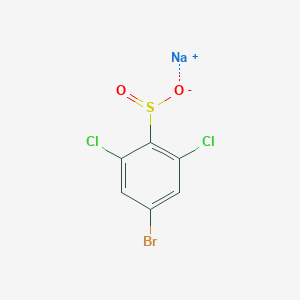
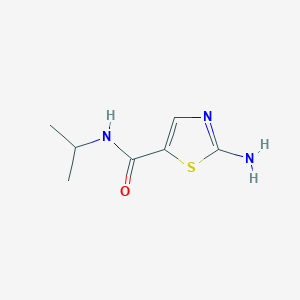

![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
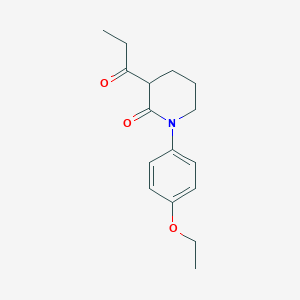
![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)
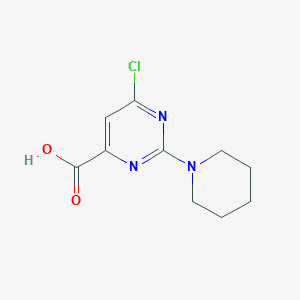
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
